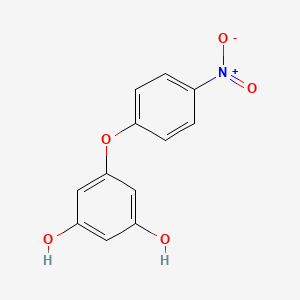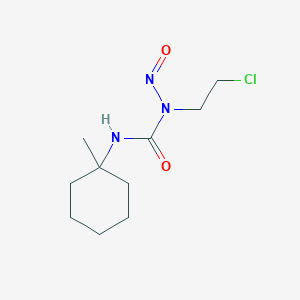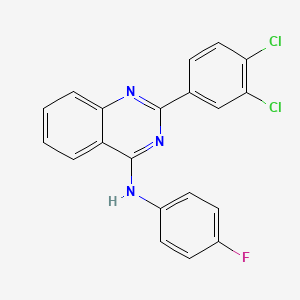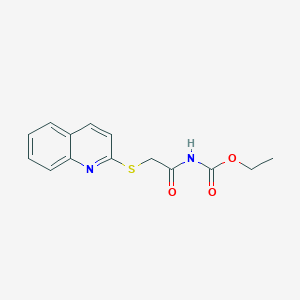
Hexyl(methyl)propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexyl(methyl)propanedioic acid, also known as hexylmethylmalonic acid, is a dicarboxylic acid with the molecular formula C10H18O4. This compound is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a hexyl group and another by a methyl group. It is a versatile compound with applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: Hexyl(methyl)propanedioic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid derivatives. The process typically starts with the formation of a malonic ester, followed by alkylation with hexyl and methyl halides. The general steps are as follows:
Formation of Malonic Ester: Malonic acid is esterified with an alcohol (e.g., ethanol) in the presence of an acid catalyst to form diethyl malonate.
Alkylation: The diethyl malonate is then treated with sodium ethoxide to form the enolate, which undergoes alkylation with hexyl bromide and methyl iodide.
Hydrolysis and Decarboxylation: The resulting alkylated malonic ester is hydrolyzed to form the corresponding dicarboxylic acid, followed by decarboxylation to yield this compound
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, alternative methods such as biocatalysis and fermentation are being explored to produce this compound more sustainably .
化学反応の分析
Types of Reactions: Hexyl(methyl)propanedioic acid undergoes various chemical reactions typical of dicarboxylic acids:
Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
Amidation: Reacts with amines to form amides.
Decarboxylation: Undergoes thermal decarboxylation to form hexylmethylacetic acid.
Common Reagents and Conditions:
Esterification: Acid catalysts (e.g., sulfuric acid), alcohols (e.g., ethanol), and heat.
Amidation: Amines (e.g., methylamine), coupling agents (e.g., EDC), and mild heating.
Decarboxylation: Heat and sometimes a base (e.g., sodium hydroxide).
Major Products:
Esters: Hexyl(methyl)propanedioate esters.
Amides: Hexyl(methyl)propanedioamide.
Decarboxylation Product: Hexylmethylacetic acid
科学的研究の応用
Hexyl(methyl)propanedioic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential as an enzyme inhibitor in metabolic pathways.
Material Science: Utilized in the synthesis of polymers and resins with specific properties.
Pharmaceuticals: Explored for its potential therapeutic effects and as a precursor for drug synthesis
作用機序
The mechanism of action of hexyl(methyl)propanedioic acid in biological systems involves its interaction with enzymes and metabolic pathways. As a dicarboxylic acid, it can act as a competitive inhibitor for enzymes that utilize similar substrates. For example, it may inhibit enzymes in the Krebs cycle by mimicking the structure of intermediates like succinate or malate .
類似化合物との比較
Hexyl(methyl)propanedioic acid can be compared with other dicarboxylic acids such as:
Malonic Acid: The parent compound, with two carboxyl groups attached to a methylene group.
Succinic Acid: A similar dicarboxylic acid with a four-carbon chain.
Adipic Acid: A six-carbon dicarboxylic acid used in nylon production.
Uniqueness: this compound is unique due to its branched structure, which imparts different physical and chemical properties compared to linear dicarboxylic acids. This branching can influence its reactivity and interactions in various applications .
特性
CAS番号 |
4360-86-5 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC名 |
2-hexyl-2-methylpropanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-3-4-5-6-7-10(2,8(11)12)9(13)14/h3-7H2,1-2H3,(H,11,12)(H,13,14) |
InChIキー |
AYICGNRTLKPWKZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,4,6-trimethylbenzamide](/img/structure/B14166558.png)




![11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dithione](/img/structure/B14166600.png)
![N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B14166607.png)

![Butane-1,4-diyl bis[diphenyl(phosphinate)]](/img/structure/B14166617.png)


![N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{N'-[(morpholin-4-yl)methyl]urea}](/img/structure/B14166646.png)
![6-(Furan-2-yl)-2-{[2-oxo-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14166653.png)
![2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride](/img/structure/B14166656.png)
